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molecular formula C11H12N2O2S B8352340 Ethyl (imidazo[1,2-a]pyridin-5-ylthio)acetate

Ethyl (imidazo[1,2-a]pyridin-5-ylthio)acetate

Cat. No. B8352340
M. Wt: 236.29 g/mol
InChI Key: MEJAGJVDJLDVMN-UHFFFAOYSA-N
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Patent
US06235731B1

Procedure details

To a solution of 120.02 g (0.7991 mol) of imidazo-[1,2-a]pyridine-5-thiol and 134 ml (0.959 mol) of triethylamine in 500 ml of ethanol was added 88.6 ml (0.799 mol) of ethyl bromoacetate dropwise at room temperature, and the mixture was stirred at the same temperature for 2 hours. The solvent was then distilled off under reduced pressure and ethyl acetate was added to the residue. The resulting precipitate (for the most part, triethylamine hydrochloride) was filtered off and washed with ethyl acetate. The filtrate and washes were pooled and the solvent was distilled off under reduced pressure to provide ethyl (imidazo[1,2-a]pyridin-5-ylthio)acetate as crude product. This crude product was not purified but used as it was in the next reaction.
Quantity
120.02 g
Type
reactant
Reaction Step One
Quantity
134 mL
Type
reactant
Reaction Step One
Quantity
88.6 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[C:9]([SH:10])=[CH:8][CH:7]=[CH:6][C:5]=12.C(N(CC)CC)C.Br[CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>C(O)C>[N:1]1[CH:2]=[CH:3][N:4]2[C:9]([S:10][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:8][CH:7]=[CH:6][C:5]=12

Inputs

Step One
Name
Quantity
120.02 g
Type
reactant
Smiles
N=1C=CN2C1C=CC=C2S
Name
Quantity
134 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
88.6 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure and ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The resulting precipitate (for the most part, triethylamine hydrochloride) was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N=1C=CN2C1C=CC=C2SCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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